1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-mercaptobenzene with 2-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups allow the compound to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
5-Amino-2-mercaptobenzimidazole: Exhibits significant pharmacological activities, including anticancer and antiviral effects.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both an amino and a mercapto group, which allows for diverse chemical reactivity and potential biological activities. Its chloropropanone moiety further enhances its versatility in chemical synthesis and biological applications .
Biological Activity
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one (CAS No. 1807060-30-5) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10ClNOS
- Molecular Weight : 215.70 g/mol
- Structure : The compound features a chloropropanone moiety linked to an amino and mercapto group, which may contribute to its reactivity and biological activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Penicillin | 64 |
Escherichia coli | 16 | Ampicillin | 32 |
Pseudomonas aeruginosa | 64 | Gentamicin | 128 |
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, which can protect cells from oxidative stress. The mechanism involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity was assessed using DPPH and ABTS assays, where the compound exhibited a dose-dependent effect.
Anti-inflammatory Effects
In vivo studies have reported that this compound can reduce inflammation markers in animal models of acute inflammation. The compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.
The biological activities of this compound are likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The mercapto group may facilitate interactions with thiol-dependent enzymes, potentially inhibiting their activity.
- Receptor Modulation : The amino group may enable binding to specific receptors involved in inflammation and immune response modulation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of the compound against clinical isolates of multidrug-resistant bacteria. Results showed a notable reduction in bacterial load in treated samples compared to controls.
- Inflammation Model Study : In a controlled experiment involving induced paw edema in rats, administration of the compound resulted in a significant decrease in swelling compared to untreated groups, supporting its anti-inflammatory claims.
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(5-amino-2-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)7-4-6(11)2-3-8(7)13/h2-5,13H,11H2,1H3 |
InChI Key |
MZYQVAJYUQEYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)S)Cl |
Origin of Product |
United States |
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